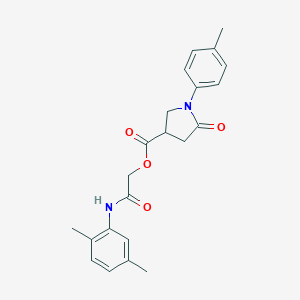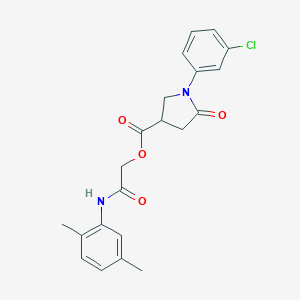
5-bromo-3-(3,4-dimethylanilino)indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-(3,4-dimethylanilino)indol-2-one, also known as BRD-7389, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of indole derivatives and has been found to have interesting properties that make it a valuable tool in various fields of study.
Mecanismo De Acción
The mechanism of action of 5-bromo-3-(3,4-dimethylanilino)indol-2-one involves its binding to the bromodomain of the BRD4 enzyme. This binding prevents the enzyme from interacting with its target proteins, which leads to a decrease in its activity. This inhibition can lead to changes in gene expression and can be used to study the role of epigenetics in various biological processes.
Biochemical and Physiological Effects
5-bromo-3-(3,4-dimethylanilino)indol-2-one has been found to have a range of biochemical and physiological effects. Inhibition of the BRD4 enzyme can lead to changes in gene expression, which can affect various cellular processes such as proliferation, differentiation, and apoptosis. 5-bromo-3-(3,4-dimethylanilino)indol-2-one has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-3-(3,4-dimethylanilino)indol-2-one in scientific experiments is its specificity for the BRD4 enzyme. This specificity allows researchers to selectively inhibit the activity of this enzyme without affecting other cellular processes. However, one limitation of using 5-bromo-3-(3,4-dimethylanilino)indol-2-one is its potential toxicity. High concentrations of the compound can lead to cell death, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 5-bromo-3-(3,4-dimethylanilino)indol-2-one in scientific research. One area of interest is in the study of epigenetic regulation in cancer. BRD4 has been shown to be overexpressed in many types of cancer, and inhibition of its activity may be a potential therapeutic strategy. Another future direction is in the development of more selective inhibitors of the BRD4 enzyme. This may lead to the development of compounds with fewer side effects and greater specificity for the target enzyme. Finally, the use of 5-bromo-3-(3,4-dimethylanilino)indol-2-one in combination with other drugs may be a potential strategy for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-bromo-3-(3,4-dimethylanilino)indol-2-one has been described in a scientific publication by researchers from the University of California, San Francisco. The method involves a series of chemical reactions starting from commercially available starting materials. The final product is obtained in good yield and purity, making it suitable for use in scientific experiments.
Aplicaciones Científicas De Investigación
5-bromo-3-(3,4-dimethylanilino)indol-2-one has been found to have potential applications in various fields of scientific research. One of the main areas of interest is in the study of epigenetic regulation, which refers to the modification of gene expression without changing the DNA sequence. 5-bromo-3-(3,4-dimethylanilino)indol-2-one has been shown to inhibit the activity of a specific enzyme called BRD4, which is involved in epigenetic regulation. This inhibition can lead to changes in gene expression and can be used to study the role of epigenetics in various biological processes.
Propiedades
Nombre del producto |
5-bromo-3-(3,4-dimethylanilino)indol-2-one |
|---|---|
Fórmula molecular |
C16H13BrN2O |
Peso molecular |
329.19 g/mol |
Nombre IUPAC |
5-bromo-3-(3,4-dimethylanilino)indol-2-one |
InChI |
InChI=1S/C16H13BrN2O/c1-9-3-5-12(7-10(9)2)18-15-13-8-11(17)4-6-14(13)19-16(15)20/h3-8H,1-2H3,(H,18,19,20) |
Clave InChI |
ALCVRADOYWYTNK-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br)C |
SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




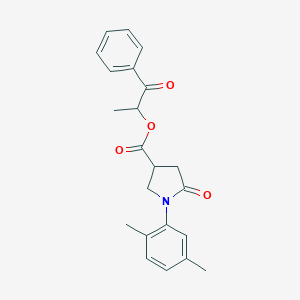
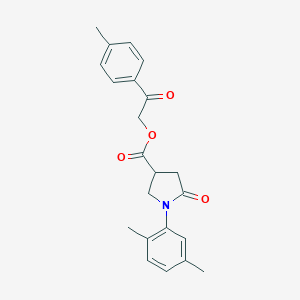
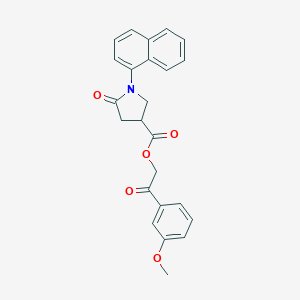

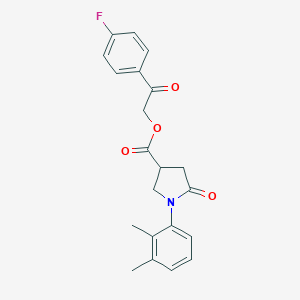



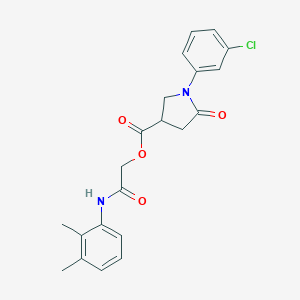
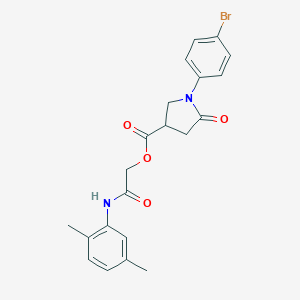
![2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B271247.png)
